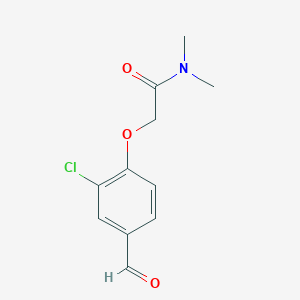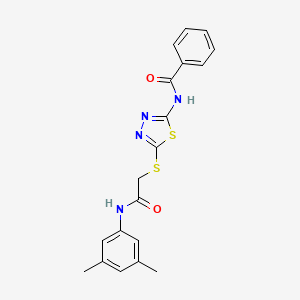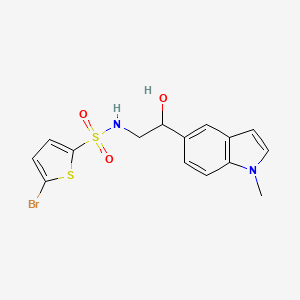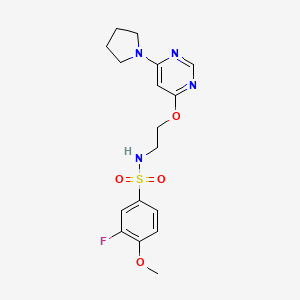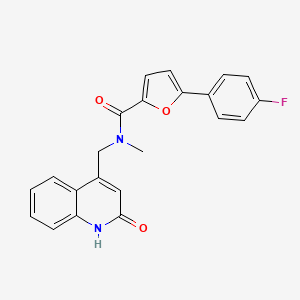
5-(4-fluorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.387. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-N-((2-hydroxyquinolin-4-yl)methyl)-N-methylfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds structurally related to the queried chemical have been investigated for their potent antibacterial activities. Fluoroquinolones, for example, represent a major class of antibacterial agents with significant therapeutic potential. The study of fluoroquinolones and their derivatives, such as 8-chloroquinolone derivatives, has demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Antimicrobial and Antifungal Agents
Further research into compounds with a quinoline core structure has shown promising antimicrobial and antifungal properties. A series of quinazolinone and thiazolidinone hybrids have been synthesized and evaluated for in vitro antibacterial and antifungal activities, showcasing the potential of these compounds as antimicrobial agents (Desai et al., 2011). This illustrates the importance of structural modifications in enhancing the biological activity of these molecules against a range of pathogenic microorganisms.
Anticancer Research
In the field of anticancer research, derivatives of hydroxyquinoline, such as 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides, have been synthesized and tested for cytotoxic activity towards various cancer and non-malignant cell lines. The fluorescent properties of these compounds have also been evaluated, indicating their potential use as both anticancer agents and fluorescence probes in biological studies (Funk et al., 2015).
Antitubercular Agents
The synthesis of novel compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has demonstrated potent inhibitors of Mycobacterium tuberculosis, highlighting the potential of these molecules in the treatment of tuberculosis. The identification of such compounds through synthesis and evaluation for antitubercular activity emphasizes the role of chemical innovation in addressing global health challenges (Marvadi et al., 2020).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-25(13-15-12-21(26)24-18-5-3-2-4-17(15)18)22(27)20-11-10-19(28-20)14-6-8-16(23)9-7-14/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKAENTMIUBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

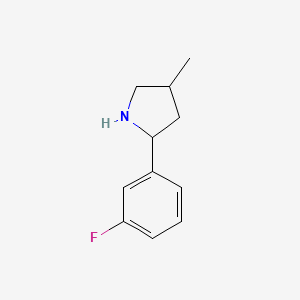

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)
![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2460584.png)
![3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2460586.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)
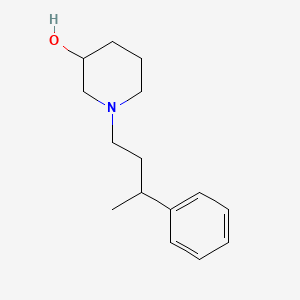
![2-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B2460591.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2460592.png)
![2-Cyclopropyl-5-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460595.png)
